7-Chloro-2-methyl-1-benzothiophen-3-amine
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Overview
Description
7-Chloro-2-methyl-1-benzothiophen-3-amine is a heterocyclic compound that belongs to the benzothiophene family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-1-benzothiophen-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a chlorinated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-1-benzothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
7-Chloro-2-methyl-1-benzothiophen-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methylbenzothiophene: Similar structure but lacks the chlorine substituent.
7-Chloro-1-benzothiophene: Similar structure but lacks the methyl group.
2-Methyl-1-benzothiophene-3-amine: Similar structure but lacks the chlorine substituent.
Uniqueness: 7-Chloro-2-methyl-1-benzothiophen-3-amine is unique due to the presence of both chlorine and methyl substituents on the benzothiophene ring
Properties
Molecular Formula |
C9H8ClNS |
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Molecular Weight |
197.69 g/mol |
IUPAC Name |
7-chloro-2-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H8ClNS/c1-5-8(11)6-3-2-4-7(10)9(6)12-5/h2-4H,11H2,1H3 |
InChI Key |
DMDPFGCLCBEWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(=CC=C2)Cl)N |
Origin of Product |
United States |
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